(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone is a complex organic molecule that features a combination of isoquinoline, sulfonyl, phenyl, and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dihydroisoquinoline, sulfonyl chloride, phenylboronic acid, and pyrrolidine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone would involve optimization of reaction conditions to maximize yield and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or recyclable catalysts to reduce costs.
Purification Techniques: Employing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The phenyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.
Major Products
Oxidation: N-oxides of the isoquinoline ring.
Reduction: Sulfides or thiols from the sulfonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be studied for its potential to bind to specific biological receptors.
Medicine
Drug Development: Due to its complex structure, it can be a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the isoquinoline and pyrrolidine rings can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)methanone: Lacks the pyrrolidine group, which may reduce its binding affinity in certain applications.
(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of pyrrolidine, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the isoquinoline and pyrrolidine rings in (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone provides a unique combination of structural features that can enhance its binding properties and biological activity compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20(21-12-3-4-13-21)17-7-9-19(10-8-17)26(24,25)22-14-11-16-5-1-2-6-18(16)15-22/h1-2,5-10H,3-4,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSCYAIFLPVPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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